BETP

GLP-1R cAMP Allosteric Modulator

BETP (CAS 1371569-69-5) is a small molecule, covalent positive allosteric modulator (PAM) and partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor and key therapeutic target for type 2 diabetes mellitus. It is chemically defined as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (C20H17F3N2O2S, MW 406.42) and is commercially available as a research reagent with purity typically ≥98% (HPLC).

Molecular Formula C20H17F3N2O2S
Molecular Weight 406.4 g/mol
CAS No. 1371569-69-5
Cat. No. B583390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBETP
CAS1371569-69-5
SynonymsBETP; 
Molecular FormulaC20H17F3N2O2S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3
InChIKeyNTDFYGSSDDMNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BETP (CAS 1371569-69-5) – Small Molecule GLP-1R Covalent Positive Allosteric Modulator with Defined EC50 and Selectivity Profile


BETP (CAS 1371569-69-5) is a small molecule, covalent positive allosteric modulator (PAM) and partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor and key therapeutic target for type 2 diabetes mellitus [1]. It is chemically defined as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (C20H17F3N2O2S, MW 406.42) and is commercially available as a research reagent with purity typically ≥98% (HPLC) . BETP covalently modifies specific cysteine residues (Cys347 and Cys438) within the GLP-1R intracellular domains, a distinct mechanism of action that differentiates it from orthosteric peptide agonists [2].

BETP (CAS 1371569-69-5) – Why In-Class GLP-1R Modulators Cannot Be Casually Substituted


Generic substitution among GLP-1R modulators is invalid due to fundamental differences in mechanism of action and functional selectivity. BETP acts as a covalent PAM that modifies cysteine residues Cys347 and Cys438, a mode of action not shared by orthosteric peptide agonists (e.g., GLP-1, exenatide) nor by many non-covalent small molecule agonists [1]. This covalent mechanism imparts distinct pharmacological properties, including probe-dependent potentiation of weak agonists (e.g., GLP-1(9-36), oxyntomodulin) and biased signaling profiles that differ from both orthosteric peptides and other small molecule ligands [2]. Furthermore, BETP exhibits a unique selectivity profile, being inactive at GLP-2, GIP, glucagon, and PTH receptors, while other GLP-1R modulators may have different off-target liabilities [3]. Experimental outcomes, particularly in assays involving oxyntomodulin or GLP-1(9-36) potentiation, are thus BETP-specific and not reproducible with alternatives.

BETP (CAS 1371569-69-5) – Quantitative Differentiators vs. Comparators: A Procurement-Focused Evidence Guide


BETP EC50 for Human GLP-1R cAMP Potentiation vs. Structural Analogues

BETP exhibits a defined potency for potentiating GLP-1(9-36)-NH2-mediated cAMP accumulation in HEK293 cells expressing human GLP-1R, with an EC50 value of approximately 0.66 µM [1]. In contrast, the non-covalent, structurally related analogue th-BETP (which lacks the electrophilic sulfinyl group) shows no detectable potentiation at concentrations up to 10 µM, demonstrating the critical requirement of BETP's covalent electrophilicity for its PAM activity [2]. Additionally, while BETP itself can act as a weak partial agonist (EC50 ~5 µM for cAMP in CHO cells), its primary functional differentiator is its PAM activity [3]. Other small molecule GLP-1R PAMs, such as VU0453379, exhibit a higher EC50 of 1.3 µM, indicating lower potency in similar assays .

GLP-1R cAMP Allosteric Modulator

BETP Selectivity Profile Against Related Class B GPCRs

BETP demonstrates high selectivity for GLP-1R over closely related Class B GPCRs. In cell-based assays, BETP (up to 30 µM) shows no detectable activity on cells expressing the GLP-2 receptor (GLP-2R), glucose-dependent insulinotropic polypeptide receptor (GIPR), glucagon receptor (GCGR), or parathyroid hormone receptor (PTHR) [1]. This contrasts with the endogenous peptide oxyntomodulin, which activates both GLP-1R and GCGR, and with certain broad-spectrum small molecule agonists that may exhibit off-target effects [2]. Furthermore, BETP's selectivity is confirmed in functional assays; it does not potentiate signaling of GLP-1R-selective peptides on these other receptors [3]. This selectivity is a direct consequence of its covalent binding to GLP-1R-specific cysteine residues (Cys347 and Cys438) that are not conserved in these related receptors [4].

Selectivity GLP-2R GIPR GCGR

BETP Potentiation of Oxyntomodulin: 10-Fold Increase in Binding Affinity

BETP uniquely enhances the binding affinity and functional activity of the endogenous peptide oxyntomodulin at the GLP-1R. In competition binding assays, the presence of BETP (0-30 µM) increases oxyntomodulin binding affinity for GLP-1R by approximately 10-fold, with an EC50 shift from ~800 pM to ~80 pM [1]. This effect is not observed with the non-covalent analogue th-BETP, confirming the requirement for covalent modification [2]. In contrast, BETP does not alter the potency or efficacy of oxyntomodulin at the glucagon receptor (GCGR), demonstrating receptor-specific potentiation [3]. Functionally, this translates to enhanced oxyntomodulin-stimulated insulin secretion in vivo; co-administration of BETP (5 mg/kg i.v.) with oxyntomodulin significantly potentiates the insulinotropic response compared to oxyntomodulin alone [4].

Oxyntomodulin Binding Affinity Insulin Secretion

BETP Biased Signaling: cAMP-Predominant Profile vs. Other GLP-1R Agonists

BETP engenders a distinct biased signaling profile at the GLP-1R, favoring cAMP accumulation over β-arrestin recruitment and calcium mobilization. In Flp-In-CHO cells stably expressing human GLP-1R, BETP exhibits pEC50 values of 5.2 for cAMP accumulation, 5.0 for β-arrestin-1 recruitment, and 5.0 for β-arrestin-2 recruitment, with maximal efficacy for cAMP reaching 99% relative to GLP-1(7-36)-NH2, while β-arrestin recruitment is partial [1]. In contrast, the orthosteric peptide agonist GLP-1(7-36)-NH2 shows balanced signaling, and other small molecule agonists like Compound 2 exhibit different bias profiles (e.g., stronger β-arrestin bias) [2]. Furthermore, in CHO cells expressing human GLP-1R, BETP induces cAMP accumulation with an EC50 of 5 µM and calcium mobilization with an EC50 of 6.3 µM, demonstrating a ~1.3-fold bias toward cAMP [3]. This cAMP bias is thought to be critical for its insulinotropic effects without promoting receptor desensitization [4].

Biased Signaling cAMP β-arrestin GLP-1R

BETP In Vivo Efficacy: Hyperglycemic Clamp Study vs. Oral Bioavailability

BETP demonstrates robust insulinotropic activity in vivo when administered intravenously, but lacks oral bioavailability, a key differentiator from emerging orally available small molecule GLP-1R agonists. In Sprague-Dawley rats, intravenous administration of BETP (10 mg/kg) during a hyperglycemic clamp increased the glucose infusion rate (GIR) by 20% compared to vehicle, indicating enhanced insulin secretion and glucose disposal [1]. This effect was corroborated in intravenous glucose tolerance tests (IVGTT), where BETP (10 mg/kg i.v.) significantly increased plasma insulin levels [2]. However, oral administration of BETP (10 mg/kg) in rats failed to produce detectable plasma concentrations or insulinotropic effects, confirming its lack of oral bioavailability [3]. This contrasts with clinical-stage oral GLP-1R agonists like danuglipron (PF-06882961), which are designed for oral absorption [4]. For in vitro or ex vivo studies, this poor oral bioavailability is irrelevant, but for in vivo studies requiring oral dosing, BETP is unsuitable and alternative compounds must be used.

In Vivo Insulin Secretion Glucose Infusion Rate

BETP Enhances Insulin Secretion in Human Diabetic Islets

BETP stimulates glucose-dependent insulin secretion in pancreatic islets isolated from patients with type 2 diabetes, demonstrating translational relevance beyond rodent models. In static incubation assays, BETP at concentrations of 3 µM and 10 µM significantly increased insulin secretion in human diabetic islets challenged with elevated glucose [1]. This effect is glucose-dependent; BETP does not stimulate insulin release at low glucose concentrations, mimicking the physiological action of GLP-1 [2]. In comparison, the endogenous peptide GLP-1(7-36)-NH2 also stimulates insulin secretion from these islets, but BETP offers the advantage of being a small molecule with distinct pharmacological properties (covalent, allosteric) [3]. While other small molecule GLP-1R agonists (e.g., Compound B) have shown similar effects, the direct evidence for BETP in human diabetic islets is a key differentiator for translational research [4].

Human Islets Type 2 Diabetes Insulin Secretion

BETP (CAS 1371569-69-5) – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating GLP-1R Biased Signaling and cAMP-Dependent Pathways

BETP is ideally suited for dissecting GLP-1R signaling bias due to its defined cAMP-predominant profile (cAMP EC50 = 5 µM vs. calcium EC50 = 6.3 µM; ~1.3-fold bias) [1]. Use BETP in HEK293 or CHO cells expressing human GLP-1R to selectively activate cAMP accumulation while minimizing β-arrestin recruitment and calcium mobilization [2]. This allows researchers to isolate cAMP-dependent insulinotropic effects from other signaling pathways, providing a cleaner pharmacological tool compared to unbiased peptide agonists [3].

Potentiating Oxyntomodulin Activity in In Vitro and In Vivo Studies

For experiments requiring amplification of oxyntomodulin's GLP-1R-mediated effects, BETP is the reagent of choice. In vitro, co-incubation of BETP (0-30 µM) with oxyntomodulin increases binding affinity by 10-fold (EC50 shift from ~800 pM to ~80 pM) and enhances cAMP signaling [4]. In vivo, co-administration of BETP (5 mg/kg i.v.) with oxyntomodulin in rat IVGTT models significantly potentiates insulin secretion compared to oxyntomodulin alone [5]. This application is particularly valuable for investigating the therapeutic potential of oxyntomodulin potentiation in metabolic disease models.

Ex Vivo Stimulation of Insulin Secretion in Human Diabetic Islets

BETP is validated for use in ex vivo human pancreatic islet studies. At concentrations of 3 µM and 10 µM, BETP enhances glucose-dependent insulin secretion in islets isolated from type 2 diabetic donors [6]. This application is critical for translational research aiming to bridge rodent pharmacology with human disease-relevant tissue. BETP's covalent mechanism and GLP-1R selectivity ensure that observed effects are mediated specifically through GLP-1R, avoiding confounding activation of GCGR or GIPR [7].

In Vivo Metabolic Studies Requiring Parenteral GLP-1R Activation

For in vivo studies in rodents where intravenous or intraperitoneal administration is feasible, BETP provides a robust pharmacological tool to probe GLP-1R function. Dosing at 10 mg/kg i.v. increases glucose infusion rate by 20% in hyperglycemic clamp models, demonstrating significant insulinotropic activity [8]. Note that BETP is not orally bioavailable; alternative compounds must be used for oral dosing studies [9]. This scenario is ideal for proof-of-concept studies investigating the acute effects of GLP-1R potentiation on glucose homeostasis.

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